N-(1-phenylpropyl)methanesulfonamide
Overview
Description
N-(1-phenylpropyl)methanesulfonamide: is an organic compound with the molecular formula C10H15NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonyl group (SO2) attached to an amine group (NH2)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-phenylpropyl)methanesulfonamide typically involves the reaction of methanesulfonyl chloride with an appropriate amine. One common method is the reaction of methanesulfonyl chloride with 1-phenylpropylamine in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction can be carried out under mild conditions, typically at room temperature, and yields the desired sulfonamide product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(1-phenylpropyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the reagents used.
Scientific Research Applications
Chemistry: N-(1-phenylpropyl)methanesulfonamide is used as a reagent in organic synthesis, particularly in the preparation of other sulfonamide derivatives. It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, sulfonamide derivatives are known for their antibacterial properties. This compound may be explored for its potential as an antibacterial agent or as a precursor for the synthesis of biologically active compounds .
Industry: The compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1-phenylpropyl)methanesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death .
Comparison with Similar Compounds
Methanesulfonamide: A simpler sulfonamide with a similar structure but lacking the phenylpropyl group.
N-phenylmethanesulfonamide: Similar structure but with a phenyl group instead of a phenylpropyl group.
N-(3-phenylpropyl)methanesulfonamide: Similar structure but with a different position of the phenyl group.
Uniqueness: N-(1-phenylpropyl)methanesulfonamide is unique due to the presence of the 1-phenylpropyl group, which can influence its reactivity and biological activity. This structural feature may enhance its binding affinity to biological targets, making it a potentially more effective compound in certain applications .
Properties
IUPAC Name |
N-(1-phenylpropyl)methanesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-3-10(11-14(2,12)13)9-7-5-4-6-8-9/h4-8,10-11H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGMQXRDQWXTMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.